Diazene, bis(2,5-dichlorophenyl)-, 1-oxide
Overview
Description
Diazene, bis(2,5-dichlorophenyl)-, 1-oxide is a chemical compound with the molecular formula C12H6Cl4N2O It is known for its unique structure, which includes two 2,5-dichlorophenyl groups attached to a diazene (N=N) moiety with an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, bis(2,5-dichlorophenyl)-, 1-oxide typically involves the reaction of 2,5-dichloroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with another molecule of 2,5-dichloroaniline under controlled conditions to form the desired diazene compound. The reaction conditions often require careful temperature control and the use of solvents such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Diazene, bis(2,5-dichlorophenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides or other nitrogen-containing compounds.
Reduction: Reduction reactions can convert the diazene moiety to amines or other reduced forms.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Diazene, bis(2,5-dichlorophenyl)-, 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Diazene, bis(2,5-dichlorophenyl)-, 1-oxide exerts its effects involves its ability to undergo various chemical reactions. The diazene moiety can participate in redox reactions, while the phenyl rings can undergo substitution reactions. These properties allow the compound to interact with different molecular targets and pathways, making it versatile in its applications.
Comparison with Similar Compounds
Similar Compounds
- Diazene, bis(2,4-dichlorophenyl)-, 1-oxide
- Diazene, bis(2,6-dichlorophenyl)-, 1-oxide
- Diazene, bis(3,5-dichlorophenyl)-, 1-oxide
Uniqueness
Diazene, bis(2,5-dichlorophenyl)-, 1-oxide is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can result in different chemical and physical properties compared to its similar compounds.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(2,5-dichlorophenyl)imino-oxidoazanium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4N2O/c13-7-1-3-9(15)11(5-7)17-18(19)12-6-8(14)2-4-10(12)16/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEXABLGMSKMAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=[N+](C2=C(C=CC(=C2)Cl)Cl)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557418 | |
Record name | 1,4-Dichloro-2-[(Z)-(2,5-dichlorophenyl)-NNO-azoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
961-28-4 | |
Record name | 1,4-Dichloro-2-[(Z)-(2,5-dichlorophenyl)-NNO-azoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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